molecular formula C17H18Cl2N4O2 B15216074 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde CAS No. 921769-52-0

4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde

Cat. No.: B15216074
CAS No.: 921769-52-0
M. Wt: 381.3 g/mol
InChI Key: SZNTVXYWXPFIDM-UHFFFAOYSA-N
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Description

4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde is a chemical compound that features a piperazine ring substituted with a dichloropyridazine moiety and an ethoxybenzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde typically involves a multi-step process. One common method includes the reaction of 3,6-dichloropyridazine with piperazine to form the intermediate 4-(3,6-dichloropyridazin-4-yl)piperazine. This intermediate is then reacted with 4-(2-bromoethoxy)benzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichloropyridazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring and dichloropyridazine moiety allow it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethoxy)benzaldehyde: Similar structure but with a dichlorophenyl group instead of a dichloropyridazine group.

    4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzoic acid: Oxidized form of the compound.

    4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzyl alcohol: Reduced form of the compound

Uniqueness

The uniqueness of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

921769-52-0

Molecular Formula

C17H18Cl2N4O2

Molecular Weight

381.3 g/mol

IUPAC Name

4-[2-[4-(3,6-dichloropyridazin-4-yl)piperazin-1-yl]ethoxy]benzaldehyde

InChI

InChI=1S/C17H18Cl2N4O2/c18-16-11-15(17(19)21-20-16)23-7-5-22(6-8-23)9-10-25-14-3-1-13(12-24)2-4-14/h1-4,11-12H,5-10H2

InChI Key

SZNTVXYWXPFIDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)C=O)C3=CC(=NN=C3Cl)Cl

Origin of Product

United States

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